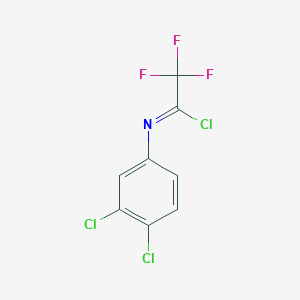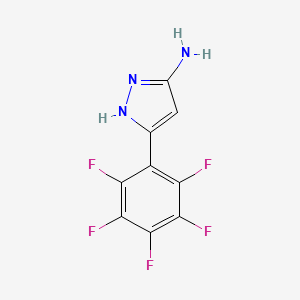
2-Chloro-5-(difluoromethyl)anisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(difluoromethyl)anisole is an organic compound with the molecular formula C8H7ClF2O It is a derivative of anisole, where the methoxy group is substituted with a difluoromethyl group and a chlorine atom at specific positions on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(difluoromethyl)anisole typically involves the introduction of the difluoromethyl group and the chlorine atom onto the anisole framework. One common method is the electrophilic aromatic substitution reaction, where anisole is treated with chlorinating agents and difluoromethylating reagents under controlled conditions. For example, the reaction can be carried out using chlorodifluoromethane (ClCF2H) in the presence of a catalyst to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-(difluoromethyl)anisole can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further electrophilic aromatic substitution reactions due to the presence of the electron-donating methoxy group, which activates the benzene ring towards electrophiles.
Nucleophilic Aromatic Substitution: The chlorine atom can be replaced by nucleophiles under appropriate conditions, leading to the formation of various substituted products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogenating agents (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chlorine atom with nucleophiles.
Major Products Formed
Electrophilic Aromatic Substitution: Products include ortho- and para-substituted derivatives depending on the directing effects of the substituents.
Nucleophilic Aromatic Substitution: Products include various nucleophile-substituted anisole derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-5-(difluoromethyl)anisole has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(difluoromethyl)anisole involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The methoxy group enhances the electron density on the benzene ring, making it more reactive towards electrophiles. The chlorine atom can be replaced by nucleophiles, allowing for the formation of various substituted products. These interactions can affect biological pathways and enzyme activities, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-(trifluoromethyl)anisole: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
5-Chloro-2-(difluoromethyl)anisole: Similar in structure but with different positions of the substituents.
Uniqueness
2-Chloro-5-(difluoromethyl)anisole is unique due to the specific positioning of the difluoromethyl and chlorine groups, which can influence its reactivity and interactions with other molecules. The presence of the difluoromethyl group can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Propiedades
Fórmula molecular |
C8H7ClF2O |
|---|---|
Peso molecular |
192.59 g/mol |
Nombre IUPAC |
1-chloro-4-(difluoromethyl)-2-methoxybenzene |
InChI |
InChI=1S/C8H7ClF2O/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,8H,1H3 |
Clave InChI |
NMQXFJYYOICDLI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


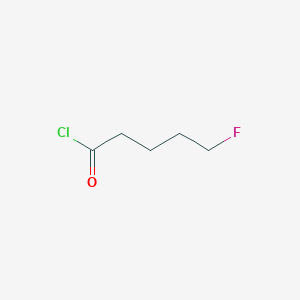

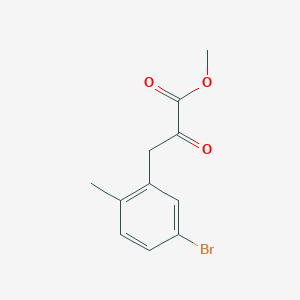

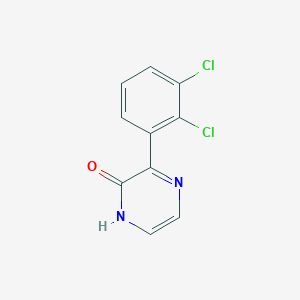
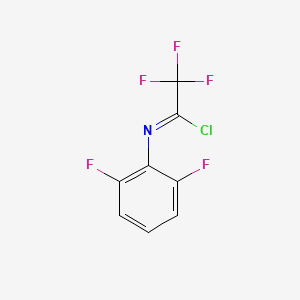
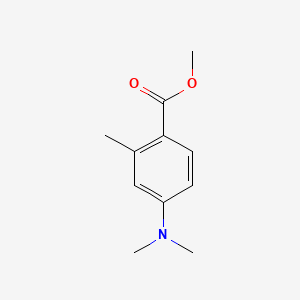
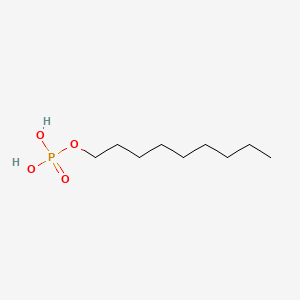
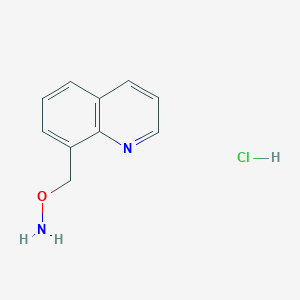
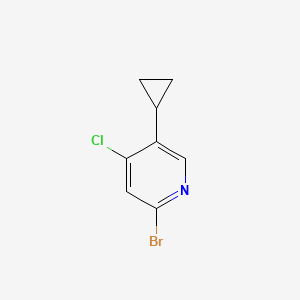

![3-Acetyl-8-methylimidazo[1,2-a]pyridine](/img/structure/B13698247.png)
